molecular formula C15H14ClN3O6 B104599 Lodoxamide ethyl CAS No. 53882-13-6

Lodoxamide ethyl

Cat. No. B104599
CAS RN: 53882-13-6
M. Wt: 367.74 g/mol
InChI Key: BNTAPIYHWPPFBW-UHFFFAOYSA-N
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Description

Lodoxamide ethyl is an orally active anti-allergic compound used for the prevention of antigen-induced bronchoconstriction and blockage of skin allergic reactions . It is used in the eye to treat certain disorders caused by allergies . It works by acting on certain cells, called mast cells, to prevent them from releasing substances that cause the allergic reaction .


Synthesis Analysis

Lodoxamide ethyl is an orally active drug with pharmacologic activity similar to that of cromolyn sodium. It blocks passive cutaneous anaphylaxis (PCA) in rats and antigen-induced bronchoconstriction in guinea pigs and monkeys . It has self-tachyphylaxis, but has oral activity (lodoxamide ethyl) in rats, primates, and man .


Molecular Structure Analysis

The molecular formula of Lodoxamide ethyl is C15H14ClN3O6 . It has a molecular weight of 367.74 . The structure is achiral with no defined stereocenters or E/Z centers .


Chemical Reactions Analysis

Lodoxamide ethyl is a mast cell stabilizer that inhibits the in vivo Type 1 immediate hypersensitivity reaction . It inhibits the increases in cutaneous vascular permeability that are associated with reagin or IgE and antigen-mediated reactions .


Physical And Chemical Properties Analysis

Lodoxamide ethyl has a molecular formula of C15H14ClN3O6 and a molecular weight of 367.74 . It has an elemental composition of C, 48.99; H, 3.84; Cl, 9.64; N, 11.43; O, 26.10 .

Scientific Research Applications

Mast Cell Stabilization and Anti-Inflammatory Activity

Lodoxamide is recognized as a synthetic compound with potent anti-inflammatory effects, primarily functioning as a mast cell stabilizer. This action is believed to be due to the inhibition of antigen-stimulated calcium transport across mast cell membranes. By preventing mast cell degranulation, it effectively reduces the release of histamine, leukotrienes, and other substances that cause hypersensitivity reactions. Additionally, lodoxamide is noted for its ability to inhibit eosinophil chemotaxis, which is significant in allergic responses (Definitions, 2020).

Efficacy in Treating Allergic Eye Diseases

A study conducted by Dekaris et al. (2002) evaluated the effectiveness of lodoxamide in the therapy and prophylaxis of ocular allergies. The results indicated that lodoxamide was highly effective in reducing symptoms and clinical signs of ocular allergies, especially when administered as a prophylaxis or early in the course of the disease (Dekaris et al., 2002).

Comparative Studies with Other Anti-Allergic Agents

In comparative studies, lodoxamide has shown superior efficacy over other agents like sodium cromoglycate and dexamethasone in treating allergic conjunctivitis, as demonstrated in a study by Öztürk et al. (2002). The study found that lodoxamide was more effective than sodium cromoglycate in treating acute allergic conjunctivitis (Öztürk et al., 2002).

Role in Vernal Keratoconjunctivitis (VKC)

Avunduk et al. (2000) investigated the mechanism of action of lodoxamide in vernal keratoconjunctivitis (VKC) and compared its efficacy with cromolyn sodium. The study concluded that lodoxamide was clinically superior, possibly due to its greater effect on CD4(+) cells, which play a crucial role in the pathogenesis of VKC (Avunduk et al., 2000).

Potential in Hepatic Fibrosis

In a significant deviation from its traditional applications, Kim et al. (2019) explored the role of lodoxamide in hepatic fibrosis. The study demonstrated that lodoxamide, as a GPR35 agonist, can attenuate hepatic fibrosis, indicating its potential beyond anti-allergic applications (Kim et al., 2019).

Future Directions

Lodoxamide ethyl is currently used for the treatment of symptoms of vernal keratoconjunctivitis, vernal conjunctivitis, and vernal keratitis . The effect of therapy depends upon administration at regular intervals . As research progresses, new uses and applications of Lodoxamide ethyl may be discovered.

properties

IUPAC Name

ethyl 2-[2-chloro-5-cyano-3-[(2-ethoxy-2-oxoacetyl)amino]anilino]-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O6/c1-3-24-14(22)12(20)18-9-5-8(7-17)6-10(11(9)16)19-13(21)15(23)25-4-2/h5-6H,3-4H2,1-2H3,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTAPIYHWPPFBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC(=CC(=C1Cl)NC(=O)C(=O)OCC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90202137
Record name Lodoxamide ethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90202137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lodoxamide ethyl

CAS RN

53882-13-6
Record name Acetic acid, 2,2′-[(2-chloro-5-cyano-1,3-phenylene)diimino]bis[2-oxo-, diethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53882-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lodoxamide ethyl [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053882136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lodoxamide ethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90202137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LODOXAMIDE ETHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQY1B8145B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
88
Citations
MK Jfffcoat, RC Williams, HG Johnson… - Journal of …, 1985 - Wiley Online Library
… period in those dogs administered lodoxamide ethyl daily. Lodoxamide ethyl administration combined with flap surgery was more effective than lodoxamide ethyl alone. Tooth mobility …
Number of citations: 23 onlinelibrary.wiley.com
ML Katcher, CE Reed - Journal of Allergy and Clinical Immunology, 1980 - Elsevier
… In summary, lodoxamide ethyl has been shown to be an orally effective drug with actions similar to those of DSCG and has potential use in the management of asthma. …
Number of citations: 22 www.sciencedirect.com
E Frigas, CE Reed - Journal of Allergy and Clinical Immunology, 1980 - Elsevier
… diference was found between lodoxamide ethyl and placebo in … Furthermore, I and 3 mg of oral lodoxamide ethyl did not … be the result of using lodoxamide ethyl in our study and lodox…
Number of citations: 10 www.sciencedirect.com
HG Johnson, RL Griffin, JB Wright - Agents and Actions, 1979 - Springer
Orally administered lodoxamide ethyl (U-42,718) inhibited anaphylactic reactions in a dose-related manner in the following test animals: (1) In the rat PCA reaction, excellent activity (75…
Number of citations: 15 link.springer.com
RS Desowitz, NE Palumbo, SF Perri… - The American Journal …, 1982 - europepmc.org
Lodoxamide ethyl, a new oral anti-allergy drug, was tested for its ability to inhibit the post-treatment adverse reaction to diethylcarbamazine (DEC) in Dirofilaria immitis-infected dogs. …
Number of citations: 15 europepmc.org
RL Case, PB Rogers, PP VanArsdel, LC Altman - Jama, 1982 - jamanetwork.com
… tration of lodoxamide ethyl had a frequent occurrence of side effects (Table 2), we and others have noted that patients taking the drug four times a day for one to two weeks notice fewer …
Number of citations: 11 jamanetwork.com
HG Johnson, AQ Sheridan - Agents and Actions, 1986 - Springer
… It has self-tachyphylaxis, but has oral activity (lodoxamide ethyl) in rats, primates, and man. In rats (LT) was 2,500x more active than DSCG (IDso = 0.001 mg/kg), in primates the drug …
Number of citations: 16 link.springer.com
RC Williams - Journal of dental research, 1999 - journals.sagepub.com
… In addition, we could study the effect of lodoxamide ethyl and … Lodoxamide ethyl slowed alveolar bone loss only at the end … We further concluded, from the ability of lodoxamide ethyl to …
Number of citations: 26 journals.sagepub.com
GL Sussman, RP Harvey, AL Schocket - Annals of allergy, 1982 - europepmc.org
… This study shows that lodoxamide ethyl has no significant effect on 48/80 or histamine skin tests using a double-blind protocol in 10 normal subjects. Direct measurement of area by …
Number of citations: 35 europepmc.org
S Ollier, VAL Graham, S Bentley… - Clinical & Experimental …, 1982 - Wiley Online Library
… a single dose of lodoxamide ethyl to be effective against … of a single dose of lodoxamide ethyl. These included warmth, … (10 mg) of lodoxamide ethyl taken orally might have limited …
Number of citations: 8 onlinelibrary.wiley.com

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